molecular formula C10H12O3 B083323 3,4-Dimethylphenoxyacetic acid CAS No. 13335-73-4

3,4-Dimethylphenoxyacetic acid

Cat. No.: B083323
CAS No.: 13335-73-4
M. Wt: 180.2 g/mol
InChI Key: GIEQJKZWTIFEJM-UHFFFAOYSA-N
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Description

3,4-Dimethylphenoxyacetic acid is a high-purity chemical compound supplied for research and development purposes. As a derivative of phenoxyacetic acid, it serves as a valuable synthetic intermediate in organic chemistry, particularly in the development of novel compounds for agrochemical and pharmaceutical applications . Its structural similarity to auxin-type plant growth regulators makes it a compound of interest for studying structure-activity relationships in the design of new herbicides and plant growth regulators . Researchers also utilize this methylphenoxy moiety in medicinal chemistry programs, for instance, in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs . This compound is typically supplied as a crystalline powder and should be stored in a cool, dry place away from strong oxidizing agents . As a standard safety precaution, it is recommended to always wear appropriate personal protective equipment and avoid breathing its dust or vapors . Intended Use & Restrictions: This product is sold exclusively for laboratory research or analytical testing and is strictly not for diagnostic, therapeutic, or any human or animal use . It is prohibited to resell, repackage, or formulate this product into commercial goods . By purchasing this item, the buyer assumes all responsibility for ensuring compliance with relevant patents and local regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethylphenoxy)acetic acid
Source PubChem
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InChI

InChI=1S/C10H12O3/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEQJKZWTIFEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158086
Record name 3,4-Xylyloxyacetic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13335-73-4
Record name 2-(3,4-Dimethylphenoxy)acetic acid
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Advanced Synthetic Strategies and Chemical Transformations of 3,4 Dimethylphenoxyacetic Acid

Established Synthetic Routes and Reaction Mechanisms

The construction of the 3,4-dimethylphenoxyacetic acid framework can be achieved through several reliable synthetic pathways. These methods are primarily centered around the formation of the ether linkage, a key structural feature of this class of compounds.

Nucleophilic Substitution Reactions in the Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. researchgate.netmdpi.com This reaction involves the deprotonation of 3,4-dimethylphenol (B119073) to form the corresponding phenoxide, which then acts as a nucleophile, attacking an α-haloacetic acid, typically chloroacetic acid.

Reaction Scheme:

Generated code
Reactant 1Reactant 2BaseSolventProductYieldReference
3,4-DimethylphenolChloroacetic AcidSodium HydroxideWaterThis compoundHigh researchgate.net
2,6-DimethylphenolChloroacetic AcidSodium HydroxideWater2,6-Dimethylphenoxyacetic AcidHigh researchgate.net

Modified Ullmann Coupling Approaches for Phenoxybenzoic Acid Derivatives

The Ullmann condensation offers an alternative route to aryloxyacetic acids, particularly for the synthesis of phenoxybenzoic acid derivatives. psu.eduresearchgate.net A modified Ullmann reaction has been successfully employed for the synthesis of 2-(3′,4′-dimethylphenoxy)benzoic acid. ontosight.ai This copper-catalyzed cross-coupling reaction involves the condensation of an aryl halide with a phenol (B47542).

In a specific example, 2-bromobenzoic acid was coupled with 3,4-dimethylphenol in the presence of cesium carbonate as the base and a copper(I) triflate catalyst. ontosight.ai This method is particularly useful for constructing more complex aryloxyaryl carboxylic acids where the Williamson ether synthesis might be less efficient. The reaction generally requires high-boiling polar solvents and elevated temperatures. psu.edu

Aryl HalidePhenolCatalystBaseProductReference
2-Bromobenzoic acid3,4-Dimethylphenol(CuOTf)₂·PhHCs₂CO₃2-(3′,4′-Dimethylphenoxy)benzoic acid ontosight.ai
4-ChloronitrobenzenePhenolCopperKOHp-Nitrophenyl phenyl ether psu.edu

Coupling Reactions for the Synthesis of Phenoxyacetyl Amino Acids and Peptides

The carboxylic acid functionality of this compound allows for its conjugation to amino acids and peptides through amide bond formation. These coupling reactions are of significant interest in medicinal chemistry for the development of novel bioactive molecules. The synthesis of phenoxyacetyl amino acid and peptide derivatives is typically achieved using standard peptide coupling reagents. nih.govuniurb.it

A well-documented approach involves the coupling of a phenoxyacetic acid derivative, such as 2-(4-chloro-3,5-dimethylphenoxy)acetic acid, with amino acid methyl esters or peptide methyl esters. nih.gov This reaction is commonly mediated by a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a base like N-methylmorpholine (NMM). nih.gov The resulting ester derivatives can then be hydrolyzed to the corresponding carboxylic acids if desired. This methodology is directly applicable to this compound for the synthesis of its amino acid and peptide conjugates.

Phenoxyacetic Acid DerivativeAmino Acid/PeptideCoupling ReagentBaseProductReference
2-(4-Chloro-3,5-dimethylphenoxy)acetic acidAmino acid methyl ester hydrochloridesDCCNMM2-(4-Chloro-3,5-dimethylphenoxy)acetyl amino acid methyl esters nih.gov
2-(2,6-Dibromo-4-formylphenoxy)acetic acidAmino acid methyl ester hydrochloridesDIPCTEATrisubstituted phenoxyacetyl amino acid and peptide derivatives uniurb.it

Functional Group Interconversions and Derivatization

The this compound molecule possesses several reactive sites, including the aromatic ring, the carboxylic acid side chain, and the benzylic ether linkage, which can be selectively modified to generate a diverse range of derivatives.

Oxidation and Reduction Pathways of the Phenoxyacetic Acid Moiety

The phenoxyacetic acid moiety can undergo both oxidation and reduction reactions. The oxidation of 3,4-dimethyl-phenoxyethanol to this compound has been achieved with a high yield of 95% using a platinum/active charcoal catalyst in an aqueous alkaline medium. nih.gov This demonstrates the stability of the aromatic ring and the ether linkage under these oxidative conditions. The microbial catabolism of 2,4-dimethylphenoxyacetic acid also proceeds via oxidation, initially hydroxylating the aromatic ring.

The carboxylic acid group of this compound can be reduced to a primary alcohol. A standard and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in a dry ether solvent. This reduction proceeds via an aldehyde intermediate, which is rapidly further reduced to the alcohol. Due to the high reactivity of LiAlH₄, it is not possible to isolate the aldehyde intermediate.

Substitution Reactions on the Aromatic Ring and Acetic Acid Side Chain

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating phenoxy and methyl groups. These groups direct incoming electrophiles to the ortho and para positions relative to the oxygen atom. For instance, studies on the bromination of 3,4-dimethylphenol, the precursor to the target molecule, have shown that substitution occurs at the available ortho and para positions. nih.govuniurb.it Similarly, nitration of 3,4-dimethylphenol also leads to substitution on the aromatic ring. These reactions provide a pathway to introduce various functional groups onto the aromatic core of this compound.

The acetic acid side chain offers a versatile handle for derivatization. Standard carboxylic acid reactions can be employed to modify this group. For example, esterification can be achieved by reacting with an alcohol under acidic catalysis, and amidation can be performed by converting the carboxylic acid to an acid chloride followed by reaction with an amine. Furthermore, various derivatization reagents, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), are used to modify the carboxylic acid group for analytical purposes, a technique that can be applied to this compound.

Reaction TypeReagentsPosition of Substitution/DerivatizationProduct Type
Electrophilic BrominationBr₂Aromatic Ring (ortho, para to -OR)Bromo-3,4-dimethylphenoxyacetic acid
Electrophilic NitrationHNO₃/H₂SO₄Aromatic Ring (ortho, para to -OR)Nitro-3,4-dimethylphenoxyacetic acid
EsterificationAlcohol, Acid catalystAcetic Acid Side ChainEster of this compound
Amidation1. SOCl₂ 2. AmineAcetic Acid Side ChainAmide of this compound

Formation of Amides, Esters, and Other Conjugates from this compound Derivatives

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of a wide array of derivatives, including amides, esters, and other conjugates. These transformations typically involve the activation of the carboxyl group followed by nucleophilic attack by an amine, alcohol, or another suitable molecule.

Amide Formation: Amide derivatives of this compound are commonly synthesized through the coupling of the parent acid with primary or secondary amines. This reaction generally requires the use of a coupling agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Standard coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.gov For instance, coupling 2-(4-chloro-3,5-dimethylphenoxy)acetic acid with amino acid methyl esters has been successfully achieved using DCC as the coupling agent and N-methylmorpholine (NMM) as a base. psu.edu Another effective method involves the use of triphenylphosphine (B44618) (PPh3) and iodine (I2) to facilitate the conversion of carboxylic acids into amides. nih.gov

Ester Formation: Esterification of this compound can be accomplished by reacting it with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive derivative, such as an acid chloride or anhydride, followed by reaction with an alcohol. evitachem.com For example, phenoxyacetic acid ester derivatives can be synthesized by reacting the corresponding phenol with a haloacetate ester in the presence of a base like potassium carbonate. google.com Alternatively, direct esterification can be catalyzed by reagents like dicyclohexylcarbodiimide (DCC) with the aid of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which is particularly effective for sensitive substrates. researchgate.net

Formation of Other Conjugates: Beyond simple amides and esters, this compound can be conjugated with various molecules to create more complex structures. These can include peptides, where the acid is coupled to the N-terminus of a peptide chain, or other bioactive molecules. psu.edu The synthesis of such conjugates often employs the same amide or ester bond-forming strategies. For example, the formation of 1,3,4-oxadiazole (B1194373) derivatives can be initiated from a carboxylic acid, which then undergoes further functionalization. nih.gov These multi-step, one-pot procedures allow for the streamlined creation of diverse and complex molecular architectures originating from the this compound scaffold.

The table below summarizes various synthetic methods for creating derivatives from carboxylic acids, which are applicable to this compound.

Derivative TypeReagent/MethodologyKey Features
Amides EDC, HOBt, DIPEAEffective for coupling with electron-deficient amines. nih.gov
Amides DCC, N-MethylmorpholineUsed for coupling with amino acid esters to form peptide-like structures. psu.edu
Amides PPh₃ / I₂A versatile method for creating secondary, tertiary, and Weinreb amides. nih.gov
Esters Alcohol, Acid CatalystClassic Fischer esterification.
Esters Alkyl Halide, K₂CO₃Williamson ether synthesis followed by esterification, or direct alkylation of the carboxylate. google.comgoogle.com
Esters DCC, DMAPAccelerated esterification suitable for sensitive acid substrates. researchgate.net
1,3,4-Oxadiazoles NIITP, CuI, 1,10-PhenanthrolineOne-pot synthesis and subsequent arylation or amination from the carboxylic acid. nih.gov

Optimization of Synthetic Methodologies for Research Scale Production

Optimizing the synthesis of this compound derivatives at a research scale is crucial for ensuring efficient, reproducible, and high-yielding access to desired compounds for further study. The optimization process involves a systematic adjustment of various reaction parameters to maximize product formation while minimizing impurities and simplifying purification.

Key areas for optimization include:

Solvent and Reagent Stoichiometry: The choice of solvent can significantly impact reaction rates and yields. For instance, in the synthesis of modified nucleosides, changing the solvent from tetrahydrofuran (B95107) to dichloromethane (B109758) led to a notable improvement in reaction efficiency. researchgate.net Similarly, carefully adjusting the stoichiometry of reagents, such as the coupling agents and bases in amide formation, is critical. Using an excess of a reagent may drive the reaction to completion but can also lead to side products and complicate purification.

Reaction Conditions: Temperature and reaction time are fundamental parameters to optimize. Many coupling reactions are initiated at 0°C to control the initial exothermic reaction before being allowed to warm to room temperature. The progress of the reaction should be monitored to determine the optimal time for quenching, preventing the formation of degradation products.

Monitoring and Analysis: Analytical techniques are indispensable for optimization. Thin-layer chromatography (TLC) provides a rapid and straightforward method for monitoring the progress of a reaction by observing the consumption of starting materials and the appearance of the product spot. For more detailed analysis and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to verify the identity and purity of the synthesized compounds. psu.eduresearchgate.net

Work-up and Purification: The purification strategy must be considered during optimization. The goal is to select reaction conditions that lead to the cleanest possible reaction mixture, thereby simplifying the isolation of the final product. Common purification techniques at the research scale include column chromatography, recrystallization, and preparative thin-layer chromatography. nih.gov For example, in the synthesis of Weinreb amides using a polymer-supported triphenylphosphine, the product could be easily purified by filtration through a short silica (B1680970) gel plug. nih.gov

A systematic approach to optimization, often involving running a series of small-scale parallel reactions where individual parameters are varied, allows researchers to efficiently identify the optimal conditions for producing this compound derivatives with high yield and purity for research purposes. researchgate.net

Investigation of Biological Activities and Pharmacological Potential of 3,4 Dimethylphenoxyacetic Acid and Its Analogs

Plant Growth Regulation Studies

Phenoxyacetic acid and its derivatives are recognized as a class of synthetic auxins, which are chemical compounds that mimic the effects of natural plant hormones. jetir.orgyoutube.combiologydiscussion.com These substances are widely utilized in agriculture and horticulture to modify plant growth. clinisciences.com

Synthetic Auxin Activity and Hypocotyl Elongation Promotion

As a phenoxyacetic acid derivative, 3,4-Dimethylphenoxyacetic acid is classified as a synthetic auxin. biologydiscussion.comclinisciences.com Synthetic auxins function as plant growth regulators by promoting cell division and elongation, particularly in shoots and roots. clinisciences.com One of the key indicators of auxin activity is the promotion of hypocotyl elongation, the growth of the embryonic stem. Studies have shown that both natural auxins like Indole-3-Acetic Acid (IAA) and synthetic auxins can promote hypocotyl elongation in light-grown seedlings. plos.orgresearchgate.net

The mechanism of this promotion involves the regulation of gene expression. Auxin signaling pathways lead to the activation of various growth-associated processes, including cell wall reorganization and biogenesis. plos.org Research on Arabidopsis has identified specific AUXIN RESPONSE FACTORS (ARFs) that are required for auxin-responsive hypocotyl elongation. nih.gov Environmental factors such as high temperature can also promote hypocotyl elongation, an effect that is dependent on auxin response and transport systems. pnas.org The activity of synthetic auxins like 3,4-Dichlorophenylacetic acid, a structural analog, has been shown to promote the elongation of oat coleoptile segments, further demonstrating the growth-promoting capabilities of this class of compounds. nih.govnih.gov

Comparative Analysis with Natural Auxins and Other Synthetic Auxins

The auxin class of plant hormones includes both naturally occurring substances and synthetically derived compounds. The primary natural auxin is Indole-3-acetic acid (IAA), with others including Phenylacetic acid (PAA) and Indole-3-butyric acid (IBA). youtube.commdpi.com Synthetic auxins encompass a wider range of chemical structures, including phenoxyacetic acid derivatives like this compound, as well as compounds such as 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). biologydiscussion.comnih.govresearchgate.net

While both natural and synthetic auxins can elicit similar physiological responses, there are key differences. Synthetic auxins are generally more stable and can have a longer-lasting effect compared to natural auxins, which are more readily metabolized by the plant. youtube.com However, the activity can vary significantly between compounds. For instance, studies comparing the interactions of natural IAA and synthetic NAA with biological membranes found that IAA interacts more strongly, which was attributed to the smaller size of its indole (B1671886) ring system compared to NAA's naphthalene (B1677914) ring, allowing for easier penetration into phospholipid monolayers. daneshyari.comnih.gov The specific activity of different synthetic auxins also varies; in Avena coleoptile tests, the relative activities of IAA, IBA, and NAA were found to be different depending on the application method. uchicago.edu

Compound TypeExamplesKey Characteristics
Natural AuxinsIndole-3-acetic acid (IAA), Phenylacetic acid (PAA)Produced naturally by plants; involved in a wide range of growth processes; generally less stable than synthetic auxins. youtube.com
Synthetic Auxins (Phenoxyacetic Acids)This compound, 2,4-Dichlorophenoxyacetic acid (2,4-D)Mimic natural auxin effects; generally more stable; used as herbicides at high concentrations. clinisciences.comnih.gov
Synthetic Auxins (Other)1-Naphthaleneacetic acid (NAA), Indole-3-butyric acid (IBA)Structurally diverse; vary in activity and application; NAA has strong biological activity for rooting and fruit set. nih.govuchicago.edu

Antimicrobial and Antifungal Research

The phenoxyacetic acid moiety is a core structural component in numerous compounds investigated for a wide range of pharmacological activities, including antimicrobial and antifungal effects. jetir.orgresearchgate.net

Antibacterial Efficacy against Bacterial Strains

Derivatives of phenoxyacetic acid have been synthesized and evaluated for their antibacterial properties against various bacterial strains. jetir.org Research has shown that the introduction of different substituents to the phenoxyacetic acid scaffold can significantly influence antibacterial efficacy. For example, certain synthesized 4-phenylazo-phenoxyacetic acids demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netrevistadechimie.ro

Studies on different analogs have identified specific structural features that enhance activity. A review of phenoxyacetic acid derivatives highlighted several compounds with notable antibacterial action, such as 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid, which showed good activity against S. aureus. jetir.org Another study found that chalcone (B49325) derivatives of phenoxyacetic acid, when further reacted to form pyrazolines, exhibited activity against Mycobacterium tuberculosis. nih.gov The antibacterial potential often depends on the specific substitutions on the aromatic ring. jetir.org

Phenoxyacetic Acid DerivativeBacterial Strain(s) TestedObserved ActivityReference
4-phenylazo-phenoxyacetic acids (general)Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosaActive against both Gram-positive and Gram-negative bacteria. researchgate.net
2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acidStaphylococcus aureusDemonstrated good antibacterial activity. jetir.org
N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazidePathogenic microbesGood inhibition observed, particularly with fluoro groups. jetir.org
Pyrazoline derivatives of phenoxyacetic acidMycobacterium tuberculosis H37RvEvaluated for anti-mycobacterial activity. nih.gov

Antifungal Potential against Fungal Pathogens

In addition to antibacterial action, phenoxyacetic acid derivatives have been explored for their antifungal potential. jetir.org Various analogs have been synthesized and tested against fungal pathogens like Candida albicans. researchgate.netrevistadechimie.ro The structure-activity relationship is crucial, as the type and position of substituents on the phenoxy ring influence the antifungal efficacy.

For instance, studies on 4-phenylazo-phenoxyacetic acids reported activity against Candida albicans. revistadechimie.ro The fungicidal activity of phenylacetic acid derivatives, in general, has been a subject of research, with some compounds patented for their use in fungicides. google.com Research into benzoic acid derivatives, which share some structural similarities, also demonstrated significant activity against various phytopathogenic fungi, particularly those of the Fusarium genus. nih.gov This suggests that the core acidic structure is a viable scaffold for the development of antifungal agents.

Anthelmintic Activity Studies

The investigation into the biological activities of acetic acid derivatives extends to their potential as anthelmintic agents. While direct studies on this compound are not extensively documented in this context, research on related structures provides insight into the potential of this chemical class. Anthelmintic drugs often function by disrupting the metabolic or neuromuscular systems of helminths. nih.govnih.gov

Studies on various heterocyclic compounds derived from acid hydrazides have shown anthelmintic properties. nih.gov For example, polyphenolic compounds such as coumarin (B35378) and caffeic acid have demonstrated anthelmintic-like activity against nematode adult worms and larvae. nih.govresearchgate.net Given that phenoxyacetic acids can be used as precursors for synthesizing various heterocyclic derivatives, it is plausible that analogs derived from this compound could exhibit such activity. However, specific research is required to confirm the anthelmintic potential of this compound and its direct derivatives.

Anti-inflammatory and Enzyme Inhibition Research

The potential of this compound and its related structures to modulate inflammatory processes has been a subject of scientific inquiry, primarily focusing on their ability to inhibit key enzymes involved in the inflammatory cascade.

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. The inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. A wide variety of agents have been identified as 5-lipoxygenase (5-LOX) inhibitors, with many being lipophilic reducing agents such as phenols and partially saturated aromatics. Simple stable molecules containing a hydroxamic acid functional group have also demonstrated the ability to inhibit 5-lipoxygenase.

Research into aryl-acetic and hydroxamic acids has identified them as novel lipoxygenase inhibitors. Given the structural similarities, this compound, an aryl-acetic acid derivative, is a candidate for investigation into its lipoxygenase inhibitory potential. While direct studies on this compound are not extensively documented in this specific context, the broader class of compounds to which it belongs has shown promise. For instance, some omega-phenylalkyl and omega-naphthylalkyl hydroxamic acids have been synthesized and have shown potent inhibition of soybean lipoxygenase, significant antioxidant activity, and moderate anti-inflammatory effects.

Beyond lipoxygenase, the modulatory effects of phenoxyacetic acid derivatives extend to other critical enzymes and signaling pathways implicated in inflammation and cancer.

Cyclooxygenase (COX) Inhibition: Derivatives of phenoxyacetic acid have been designed and evaluated as selective COX-2 inhibitors. The cyclooxygenase enzymes are key to the production of prostaglandins, which are central to inflammation. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, selective COX-2 inhibition is a strategy to reduce gastrointestinal side effects. In one study, novel phenoxyacetic acid derivatives demonstrated anti-inflammatory activity by significantly reducing levels of Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2) in carrageenan-induced inflammatory models. For example, test compounds 5f and 7b in the study showed a reduction in TNF-α by 61.04% and 64.88%, respectively, and PGE-2 by 60.58% and 57.07%, respectively.

Akt Signaling Pathway: The PI3K-Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth; its abnormal activation is a hallmark of many cancers. A novel series of phenoxyacetic acid (specifically 4-aminophenoacetic acid) shikonin (B1681659) esters were designed as allosteric inhibitors of the Akt enzyme. One promising candidate from this series, L8 , was found to inactivate Akt, leading to apoptosis, cell cycle arrest, and interference with the invasion and metabolism of KRAS-mutant colon cancer cells. This highlights the potential of the phenoxyacetic acid scaffold in the design of targeted cancer therapies.

Anticancer and Cytotoxic Investigations

The evaluation of this compound and its analogs for anticancer activity has been explored through various in vitro studies, demonstrating their potential to induce cytotoxicity in cancer cells.

New semi-synthetic phenoxy acetamide (B32628) derivatives have been synthesized and screened for their cytotoxic activity against multiple cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a common method used to assess cell viability and cytotoxicity.

In one study, two new phenoxy acetamide derivatives, referred to as compound I and compound II , were evaluated against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results, based on IC50 values, indicated that both compounds were more promising against the HepG2 cell line than the MCF-7 cell line.

Another investigation focused on a series of 2-arylbenzoxazole derivatives containing an acetic acid moiety. These compounds were screened against the MCF-7 breast cancer cell line and the HCT-116 human colon cancer cell line. Several of these compounds demonstrated potent anti-proliferative activities. Notably, the presence of the acetic acid group on the benzoxazole (B165842) nucleus was found to enhance the cytotoxic activity.

The table below summarizes the cytotoxic activity of selected phenoxyacetic acid analogs and related derivatives on various cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Key Findings
Phenoxy Acetamide Derivatives (I and II)MCF-7 (Breast), HepG2 (Liver)More promising activity against HepG2 cells. nih.gov
2-Arylbenzoxazole Acetic Acid DerivativesMCF-7 (Breast), HCT-116 (Colon)Acetic acid moiety enhances cytotoxic activity. mdpi.comnih.gov
Phenoxyacetic Acid Shikonin Esters (e.g., L8)HCT116, HCT-8 (KRAS-mutant Colon)Inactivates Akt, leading to apoptosis and cell cycle arrest. nih.gov
3-((4-hydroxyphenyl)amino)propanoic acid derivativesA549 (Lung)Some derivatives reduced cell viability by 50% and suppressed migration. researchgate.net

Sickle cell disease is a genetic disorder characterized by the polymerization of hemoglobin S (HbS) under low oxygen conditions, leading to red blood cell deformation. Research into anti-sickling agents aims to find molecules that can inhibit this polymerization.

While direct studies on this compound as an anti-sickling agent are limited, research on structurally related compounds provides a basis for potential exploration. For instance, compounds like 3,5-dimethoxy-4-hydroxybenzoic acid have been shown to inhibit HbS polymerization. nih.gov The mechanism often involves direct interaction with the HbS molecule.

Another class of compounds, aromatic aldehydes such as 5-hydroxymethyl-2-furfural (5-HMF), have been investigated for their ability to allosterically modify hemoglobin to a high-oxygen-affinity form, thereby countering polymerization. Furthermore, a benzopyran derivative, 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-butyric acid , was identified as a new antisickling agent in earlier research. The structural features of these molecules, often containing aromatic rings and acidic or aldehyde functional groups, suggest that phenoxyacetic acid derivatives could be of interest for future anti-sickling research.

Cardiovascular and Ion Channel Modulation Research

The cardiovascular system and the intricate network of ion channels that govern its function are significant targets for pharmacological intervention. While specific research on the cardiovascular effects of this compound is not extensive, studies on the broader class of phenoxyacetic acid derivatives provide some insights.

New derivatives of phenoxyacetic acid, designated as ASFA-2 and ASFA-4 , have been shown to induce hyperpolarization of striated muscle fiber membranes under normal conditions. nih.gov They also inhibit the depolarization that occurs in the absence of external calcium. nih.gov These findings suggest that phenoxyacetic acid derivatives can influence membrane potential and cellular excitability, which are fundamental processes in cardiovascular function. nih.gov

Acid-sensing ion channels (ASICs) are proton-gated cation channels that are widely expressed in the nervous system and have been implicated in various physiological and pathological processes, including cardiovascular function. ASICs are involved in sensing changes in extracellular pH and have been linked to ischemic pain and mechanosensation in the cardiovascular system. Given that this compound possesses an acidic functional group, its potential to modulate ASICs or other pH-sensitive ion channels involved in cardiovascular regulation presents a plausible area for future investigation. The modulation of these channels can have significant effects on neuronal signaling and cellular function within the cardiovascular system.

KCNQ Family Potassium Ion Channel Modulation

The KCNQ family of voltage-gated potassium channels, comprising five members (KCNQ1-5), plays a crucial role in regulating cellular excitability in various tissues, including the heart and nervous system. As such, they are significant targets for therapeutic intervention in a range of disorders.

A thorough review of current scientific literature reveals a notable absence of studies specifically investigating the modulatory effects of this compound on any members of the KCNQ potassium ion channel family. Consequently, there are no detailed research findings or data to populate tables on this specific interaction. The potential for this compound to act as either an activator or an inhibitor of KCNQ channels remains an open area for future research.

Potential Antiarrhythmic Effects

Cardiac arrhythmias, or irregular heartbeats, are often linked to dysfunctions in cardiac ion channels, including potassium channels which are critical for the repolarization phase of the cardiac action potential. Drugs that modulate these channels can have significant antiarrhythmic or, conversely, proarrhythmic effects.

Consistent with the lack of research on its interaction with KCNQ channels, there is no available scientific literature that evaluates the potential antiarrhythmic effects of this compound. The electrophysiological properties of this compound on cardiac tissues and its influence on cardiac action potential duration have not been reported. Therefore, its potential to treat or induce cardiac arrhythmias is currently unknown.

Other Biological Applications and Emerging Areas

While specific data on this compound is scarce, the broader class of phenoxyacetic acid derivatives has been explored for a variety of biological activities. These studies on related compounds may suggest potential avenues for future investigation of this compound and its analogs. It is critical to note that the following activities have been reported for other phenoxyacetic acid derivatives and not for this compound itself.

Some phenoxyacetic acid derivatives have been investigated for their potential as:

Antimicrobial agents : Certain compounds within this class have demonstrated activity against various bacterial and fungal strains.

Anti-inflammatory agents : Research has indicated that some phenoxyacetic acid derivatives may possess anti-inflammatory properties.

These findings in related molecules could provide a rationale for future studies to explore whether this compound exhibits similar biological activities. However, without direct experimental evidence, any potential applications remain speculative.

Mechanistic Elucidations of 3,4 Dimethylphenoxyacetic Acid S Biological Action

Auxin Receptor Binding and Signaling Cascade Initiation

3,4-Dimethylphenoxyacetic acid belongs to a class of compounds that can exhibit auxin-like activity. Analogs such as 3,4-Dichlorophenylacetic acid (Dcaa) have been identified as acting through the auxin signaling pathway in plants nih.govnih.gov. The initiation of the signaling cascade begins when the auxin or its analog binds to a co-receptor complex. This complex consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor nih.gov.

The binding of the auxin molecule occurs in a pocket on the surface of the TIR1/AFB protein nih.gov. This binding event stabilizes the interaction between the TIR1/AFB protein and the Aux/IAA repressor nih.gov. This stabilized ternary complex (TIR1-auxin-Aux/IAA) targets the Aux/IAA protein for degradation by the 26S proteasome nih.gov. The degradation of the Aux/IAA repressor relieves the inhibition of AUXIN RESPONSE FACTOR (ARF) transcription factors nih.gov. Once freed, ARFs can regulate the expression of numerous auxin-responsive genes, thereby initiating a wide range of physiological responses nih.gov. Studies on the analog Dcaa confirm that it effectively induces the expression of these auxin-responsive genes, demonstrating its role in initiating this signaling cascade nih.govnih.gov.

Molecular Interactions with Biological Targets

The interaction of phenoxyacetic acid derivatives with enzymes is a critical aspect of their biological activity. While specific studies detailing the interaction of this compound with a wide range of enzymes are not extensively documented in the available research, general principles of enzyme-compound interactions apply. As an organic molecule, it is subject to metabolic processes mediated by enzymes, which can modify its structure and activity.

Enzymes, particularly those from the Cytochrome P450 family, are responsible for metabolizing a vast number of compounds fda.gov. The interaction can be one of inhibition, where the compound prevents the enzyme from acting on its normal substrate, or induction, where the compound increases the available amount of the enzyme sps.nhs.uk. For auxin analogs, interactions with enzymes within the plant are crucial for their activation, transport, and eventual degradation. For instance, the compound known as 602 is absorbed by plants and then hydrolyzed by enzymes to release 4-chloro-3,5-dimethylphenoxyacetic acid, an active auxin analog nih.gov. This highlights the role of enzymes in mediating the biological effects of such compounds.

The efficacy of an auxin analog is closely related to its binding affinity for the TIR1/AFB family of auxin receptors. Molecular docking studies performed on the analog 3,4-Dichlorophenylacetic acid (Dcaa) have shown that it can effectively bind to various auxin receptors. The binding affinity varies between the different receptor proteins, with TIR1 showing the highest binding activity for Dcaa nih.govnih.gov. The differences in the ring structures of various auxin analogues are thought to account for their different binding affinities to the TIR1 receptor nih.gov.

Mutations in the TIR1 auxin receptor can increase its affinity for Aux/IAA proteins, leading to auxin hypersensitivity in plants washington.edu. This underscores the importance of binding affinity in modulating the downstream biological effects. The partial promiscuity of the auxin-binding site allows for a range of synthetic auxins to be developed, each with potentially different affinities and subsequent modulatory effects on plant growth and development nih.gov.

Table 1: Molecular Docking Results of 3,4-Dichlorophenylacetic acid (Dcaa) with Auxin Receptors
Auxin ReceptorBinding Energy (kcal/mol)
TIR1-6.13
AFB2-5.69
AFB3-5.62
AFB5-5.71

Data derived from studies on the analog 3,4-Dichlorophenylacetic acid nih.gov.

Hydrogen bonding is a critical factor in the interaction of this compound with its biological targets. The molecule's carboxylic acid group (-COOH) is a key functional group for forming hydrogen bonds. It can act as a hydrogen bond donor via its hydroxyl group (-OH) and as a hydrogen bond acceptor via its carbonyl oxygen (C=O) libretexts.org. This dual capability allows for robust interactions with the amino acid residues within the binding pocket of a receptor protein texasgateway.org.

The crystal structure analysis of a related compound, (3,4-dimethoxyphenyl)acetic acid, reveals that it forms extensive O-H...O hydrogen bonds, creating complex three-dimensional networks nih.gov. In the liquid state, acetic acid itself is known to form dimeric species held together by two hydrogen bonds libretexts.orgquora.com. These interactions are fundamental to how this compound binds to the TIR1 receptor. The planar ring of the molecule interacts with the receptor pocket through hydrophobic interactions, while the carboxylic acid side chain forms crucial hydrogen bonds that stabilize the complex nih.gov. The ability to form these bonds is essential for the molecule's ability to mimic natural auxin and initiate a biological response.

Cellular and Subcellular Mechanisms of Action

The signaling cascade initiated by this compound and its analogs translates into tangible effects on cellular processes, most notably cell elongation and differentiation. Auxin-induced cell elongation is a fundamental process in plant growth. Studies on the analog 3,4-Dichlorophenylacetic acid (Dcaa) have demonstrated its ability to promote the elongation of oat coleoptile segments nih.govnih.gov. The underlying mechanism involves the activation of plasma membrane H+-ATPases, which pump protons into the apoplast (the space outside the cell membrane) embopress.org. This acidification of the cell wall activates expansin proteins, which loosen the cell wall structure, allowing the cell to expand under turgor pressure embopress.org.

Table 2: Physiological Effects of the Auxin Analog 3,4-Dichlorophenylacetic acid (Dcaa)
Cellular ProcessObserved EffectModel System
Cell ElongationPromotes elongationOat coleoptile segments
Cell DifferentiationPromotes generation of adventitious rootsCucumber seedlings
Promotes root elongation and thickeningCucumber seedlings

Data derived from studies on the analog 3,4-Dichlorophenylacetic acid nih.gov.

Pathways of Action in Therapeutic Contexts

Extensive literature searches did not yield specific information regarding the pathways of action of this compound in therapeutic contexts. While the broader class of phenoxyacetic acid derivatives has been investigated for various biological activities, detailed research findings, including data on specific cellular targets, signaling pathways, and therapeutic mechanisms for this compound, are not available in the current scientific literature.

Consequently, no detailed research findings or data tables on the therapeutic pathways of this specific compound can be provided. Further research is required to elucidate the potential therapeutic mechanisms and biological actions of this compound.

Structure Activity Relationship Sar Studies of 3,4 Dimethylphenoxyacetic Acid Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological activity of phenoxyacetic acid derivatives, including 3,4-Dimethylphenoxyacetic acid, is highly dependent on the nature and position of substituents on the aromatic ring. These modifications can influence the compound's electronic, steric, and hydrophobic properties, which in turn affect its interaction with biological targets.

The core structure of this compound consists of a phenoxy ring with two methyl groups at the 3 and 4 positions and an acetic acid side chain. The auxin-like herbicidal activity of this class of compounds is attributed to their ability to mimic the natural plant hormone indole-3-acetic acid (IAA) wikipedia.orgnih.govcore.ac.uk. The structural features essential for this activity include the carboxylic acid group, the ether linkage, and the aromatic ring.

Ring Substituents: The type, number, and position of substituents on the phenoxy ring are critical determinants of herbicidal activity. mdpi.com In the case of this compound, the two methyl groups influence its lipophilicity and steric profile. Modifications to these methyl groups or the introduction of other substituents can lead to significant changes in biological efficacy.

Halogenation: The introduction of halogen atoms, such as chlorine, is a common strategy to enhance the herbicidal activity of phenoxyacetic acids. mdpi.comscielo.br For example, the well-known herbicides 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid) demonstrate the effectiveness of chloro- and methyl-substitutions. wikipedia.orgscielo.br While specific studies on the halogenation of this compound are limited, it can be inferred that the introduction of halogens at other positions on the ring would likely modulate its activity.

Alkyl Groups: The size and position of alkyl groups can affect the molecule's fit into the target receptor. While the dimethyl substitution at the 3 and 4 positions confers a certain level of activity, altering these groups to larger alkyl chains could either enhance or diminish efficacy depending on the steric requirements of the binding site.

Table 1: Illustrative Impact of Ring Substituents on the Herbicidal Activity of Phenoxyacetic Acid Derivatives (General Trends)

Substituent at Position(s)General Effect on Herbicidal ActivityExample Compound
2,4-DichloroHigh2,4-D
4-Chloro-2-methylHighMCPA
2,4,5-TrichloroHigh2,4,5-T
UnsubstitutedLowPhenoxyacetic acid

This table illustrates general trends observed in phenoxyacetic acid derivatives and is intended to provide context for the potential impact of similar modifications on this compound.

Side Chain Modifications: The acetic acid side chain is also a critical component for biological activity. Modifications to this chain can have profound effects:

Chain Length: Increasing the length of the carboxylic acid side chain can alter the molecule's flexibility and its ability to adopt the correct conformation for binding.

Alpha-Substitution: Introduction of a substituent at the alpha-carbon of the acetic acid side chain creates a chiral center, leading to stereoisomers with potentially different biological activities, as will be discussed in the next section. wikipedia.org

Stereochemical Influences on Activity and Recognition

Stereochemistry plays a pivotal role in the biological activity of many molecules, as biological systems are often chiral and can differentiate between stereoisomers. nih.govresearchgate.netmdpi.com While this compound itself is not chiral, derivatives with a substituent at the alpha-position of the acetic acid side chain, such as mecoprop (B166265) and dichlorprop, exist as enantiomers. wikipedia.org

For these chiral phenoxyacetic acid derivatives, it has been consistently observed that one enantiomer is significantly more biologically active than the other. nih.gov This stereoselectivity is a strong indication of a specific interaction with a chiral receptor or enzyme in the plant. The (R)-enantiomers of these alpha-substituted phenoxypropionic acids are generally the more active forms, responsible for the herbicidal effects. wikipedia.org

The differential activity of stereoisomers can be attributed to the three-dimensional arrangement of the atoms, which determines how well the molecule can fit into the binding site of its target protein. nih.gov The inactive or less active enantiomer may not be able to bind effectively to the receptor, or it may bind in a non-productive orientation.

Although specific studies on the stereoisomers of alpha-substituted this compound derivatives are not widely available, the principles established for other phenoxy herbicides strongly suggest that any such derivatives would also exhibit stereospecific activity. The recognition of the correct stereoisomer by the plant's auxin signaling machinery is a critical factor for herbicidal efficacy.

Table 2: General Herbicidal Activity of Enantiomers of α-Substituted Phenoxypropionic Acids

Compound(R)-Enantiomer Activity(S)-Enantiomer Activity
DichlorpropHighLow
MecopropHighLow
FenopropHighLow

This table provides examples of the stereochemical influence on the activity of related phenoxy herbicides.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceopen.com For phenoxyacetic acid herbicides, QSAR studies have been employed to understand the key molecular properties that govern their efficacy and to predict the activity of new, unsynthesized derivatives.

In a typical QSAR study for phenoxyacetic acid derivatives, a set of compounds with known herbicidal activities is used. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as:

Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric Descriptors: Such as molecular volume, surface area, and shape indices, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

While specific QSAR models for a series of this compound derivatives are not readily found in the literature, QSAR studies on the broader class of phenoxyacetic acid herbicides have highlighted the importance of certain descriptors. For example, lipophilicity (logP) and electronic parameters are often found to be significant contributors to herbicidal activity. A well-validated QSAR model can be a powerful tool for the virtual screening of large compound libraries and for prioritizing the synthesis of promising new candidates.

Rational Design Principles for Enhanced Biological Potency

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new this compound derivatives with enhanced biological potency and selectivity. mdpi.com The goal of rational design is to make targeted modifications to the lead structure to improve its interaction with the biological target.

Key principles in the rational design of more potent phenoxyacetic acid herbicides include:

Optimizing Ring Substitution: Based on SAR data, new substituents can be introduced onto the phenoxy ring to improve binding affinity. This could involve exploring different halogenation patterns or introducing other functional groups that can form favorable interactions with the receptor.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability. For example, the carboxylic acid group could be replaced with other acidic moieties to modulate the compound's properties.

Conformational Restriction: By introducing structural constraints, the molecule can be locked into a more active conformation, reducing the entropic penalty of binding to the receptor.

Exploiting Stereochemistry: For chiral derivatives, the synthesis of the more active enantiomer in a pure form can lead to a more potent and specific herbicide, while reducing the environmental load of the less active isomer.

The design of new herbicides based on the this compound scaffold would involve a cyclical process of design, synthesis, and biological testing. Computational tools such as molecular docking can be used to visualize the binding of designed compounds to the auxin receptor and to predict their binding affinity, further guiding the design process.

Scientific Literature Lacks Detailed Environmental Fate and Metabolic Data for this compound

Consequently, the specific microorganisms, degradation products, and enzymatic pathways involved in the breakdown of this compound in the environment have not been sufficiently characterized in published studies. Similarly, information detailing its metabolism in various biological systems, including comparative data across different species and the identification of specific biotransformation products like conjugates, is absent from the reviewed literature.

While general principles of microbial degradation for phenoxyacetic acids and the biotransformation of aromatic compounds are well-established, applying these general pathways to this compound without specific experimental evidence would be speculative. The precise role of microorganisms, the identity of metabolic intermediates, and the specific enzymes—such as those involved in potential catechol cleavage pathways—remain to be investigated for this particular compound.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Environmental Fate and Metabolic Pathways of this compound" that adheres to the specific sections and subsections requested, due to the current lack of focused research on this specific chemical.

Environmental Fate and Metabolic Pathways of 3,4 Dimethylphenoxyacetic Acid

Environmental Persistence and Mobility Considerations of 3,4-Dimethylphenoxyacetic Acid

The environmental persistence and mobility of this compound are crucial factors in determining its potential environmental impact. While specific data on this compound is limited in publicly available scientific literature, its behavior can be inferred by examining the known properties of structurally similar phenoxyacetic acid herbicides, such as MCPA (4-chloro-2-methylphenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid).

Environmental Persistence

The persistence of a chemical in the environment is often measured by its half-life (DT50), which is the time it takes for 50% of the initial amount of the substance to degrade. The primary mechanism for the degradation of phenoxyacetic acids in the environment is microbial breakdown. fao.org Factors such as soil type, temperature, moisture, and the presence of adapted microbial populations can significantly influence the rate of degradation.

For analogous compounds, studies have shown that degradation is more rapid in the topsoil horizons where microbial activity is highest. For instance, the degradation half-life of MCPA in topsoils has been reported to range from 4.9 to 9.6 days, while in subsoils, it ranges from 11.6 to 23.4 days. nih.gov Similarly, for 2,4-D, significant mineralization has been observed in clay and loamy soils, with 45% and 48% of the applied dose being mineralized after 10 days, respectively. nih.gov In sandy soil, the degradation of 2,4-D was initially slower due to a longer lag time. nih.gov Given these findings for structurally similar compounds, it is anticipated that this compound would also be susceptible to microbial degradation, with its persistence being highly dependent on specific soil and environmental conditions.

Table 1: Soil Half-life of Structurally Similar Phenoxyacetic Acids

CompoundSoil HorizonHalf-life (DT50) in DaysReference
MCPATopsoil4.9 - 9.6 nih.gov
MCPASubsoil11.6 - 23.4 nih.gov

Mobility Considerations

The mobility of a compound in the soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates weak sorption and therefore higher mobility, suggesting a greater potential for the chemical to leach into groundwater. fao.orgecetoc.org

For phenoxyacetic acids, sorption is influenced by the soil's organic matter content and pH. nih.govnih.gov Research on MCPA has shown that it is weakly sorbed by soils, with Freundlich coefficient values (a measure of sorption) ranging from 0.37 to 1.03 mg(1-1/n) kg(-1) L(1/n). nih.gov This weak sorption is positively correlated with the organic carbon content of the soil and negatively correlated with soil pH. nih.gov The sorption of phenoxyacetic acids like MCPA and 2,4-D is also influenced by the presence of other substances, such as phosphates and low molecular weight organic acids, which can decrease sorption. nih.gov

Desorption studies on MCPA have indicated that a significant portion of the sorbed herbicide can be released back into the soil solution, although some hysteresis (the state of being resistant to change) may occur. nih.gov Considering that this compound shares the same fundamental phenoxyacetic acid structure, it is expected to exhibit similar mobility characteristics, with a potential for leaching in soils with low organic matter content and higher pH.

Table 2: Soil Sorption Coefficients for Structurally Similar Phenoxyacetic Acids

CompoundSorption Coefficient TypeValue RangeReference
MCPAFreundlich coefficient (Kf)0.37 - 1.03 mg(1-1/n) kg(-1) L(1/n) nih.gov

Advanced Analytical and Spectroscopic Characterization of 3,4 Dimethylphenoxyacetic Acid

Spectroscopic Analysis Techniques

Spectroscopic methods provide detailed information about the molecular structure and composition of 3,4-Dimethylphenoxyacetic acid by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, specific signals (resonances) correspond to each chemically distinct proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the proton's electronic environment. The integration of the peak area reveals the relative number of protons responsible for the signal, and the splitting pattern (multiplicity) provides information about neighboring protons.

Based on the structure and data from analogous compounds, the expected ¹H NMR signals for this compound are detailed in the table below. The aromatic protons (H-2, H-5, H-6) would appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methylene protons of the acetic acid side chain (-O-CH₂-COOH) are expected around 4.6 ppm, shifted downfield by the adjacent electronegative oxygen atom. The two methyl groups (-CH₃) on the aromatic ring would appear as singlets in the upfield region (around 2.2 ppm), while the acidic proton of the carboxyl group (-COOH) would typically be a broad singlet at a significantly downfield position, often above 10 ppm.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-CH₃ (at C3, C4)~2.2Singlet6H
-O-CH₂-~4.6Singlet2H
Ar-H (at C6)~6.7Doublet1H
Ar-H (at C5)~6.8Doublet of doublets1H
Ar-H (at C2)~6.9Singlet1H
-COOH>10Broad Singlet1H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization and electronic environment of the carbon atoms.

For this compound, the carbonyl carbon (-COOH) is the most deshielded and appears furthest downfield (160-180 ppm). The aromatic carbons show signals in the range of 110-160 ppm, with the carbon attached to the ether oxygen (C-1) being the most downfield in this region. The methylene carbon (-O-CH₂-) typically resonates between 60-70 ppm. The two methyl carbons attached to the aromatic ring are the most shielded and appear in the upfield region of the spectrum (15-25 ppm).

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ar-CH₃ (at C3, C4)15-25
-O-CH₂-60-70
Aromatic C-H110-135
Aromatic C-CH₃130-140
Aromatic C-O150-160
-COOH170-180

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range.

The FTIR spectrum of this compound is expected to show several key absorption bands. A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid will produce a strong, sharp peak between 1700 and 1725 cm⁻¹. The C-O stretching of the ether linkage and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500-3300Strong, Broad
C-H StretchAromatic3000-3100Medium
C-H StretchAliphatic (CH₃, CH₂)2850-2960Medium
C=O StretchCarboxylic Acid1700-1725Strong
C=C StretchAromatic Ring1450-1600Medium-Weak
C-O StretchEther, Carboxylic Acid1200-1300Strong

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 180. A common fragmentation pathway for carboxylic acids involves the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z = 135 (M-45). Another characteristic fragmentation involves cleavage of the ether bond. The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. For phenoxyacetic acids, a common fragmentation is the cleavage that yields the phenoxy radical cation.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

m/z ValueIon FormulaDescription
180[C₁₀H₁₂O₃]⁺Molecular Ion (M⁺)
135[C₉H₁₁O]⁺Loss of -COOH (M-45)
121[C₈H₉O]⁺Cleavage of ether bond
107[C₇H₇O]⁺Further fragmentation
77[C₆H₅]⁺Phenyl fragment

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used for purity assessment of pharmaceutical and chemical compounds. For phenoxyacetic acids, reversed-phase HPLC (RP-HPLC) is the most common method. nih.gov

In a typical RP-HPLC setup for this compound, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.comunitedchem.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., phosphoric acid or formic acid) added to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. sielc.comnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the molecule absorbs UV light. By comparing the retention time of the main peak with that of a reference standard, the identity of the compound can be confirmed, and the area of the peak allows for quantification of its purity.

While this compound itself is not chiral, HPLC is also a powerful tool for the resolution of enantiomers in chiral derivatives, should they be synthesized. This is typically achieved using a chiral stationary phase (CSP).

Interactive Data Table: Typical HPLC Parameters for Phenoxyacetic Acid Analysis

ParameterDescription
ModeReversed-Phase (RP)
ColumnC18 (Octadecylsilane)
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid nih.gov
Flow Rate1.0 mL/min nih.gov
DetectionUV-Vis Detector (e.g., at 275 nm)
TemperatureAmbient

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction by separating the components of the reaction mixture. jetir.org In the synthesis of this compound (e.g., from 3,4-dimethylphenol (B119073) and chloroacetic acid), TLC can be used to track the consumption of the starting materials and the formation of the product. jocpr.com

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), often a mixture of a nonpolar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). researchgate.net The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. After development, the spots are visualized, usually under UV light, where the aromatic rings of the reactants and product will appear as dark spots. The product, being more polar than the starting phenol (B47542), will typically have a lower retention factor (Rf) value. The completion of the reaction is indicated by the disappearance of the starting material spots. rsc.org

Interactive Data Table: Typical TLC System for Monitoring Phenoxyacetic Acid Synthesis

ParameterDescription
Stationary PhaseSilica Gel 60 F₂₅₄ on aluminum plates
Mobile PhaseHexane:Ethyl Acetate (e.g., 7:3 v/v)
VisualizationUV lamp (254 nm)
ApplicationMonitoring disappearance of reactants and appearance of product

Elemental Analysis and Other Characterization Techniques

The comprehensive characterization of this compound is crucial for confirming its molecular structure and purity. This involves a combination of elemental analysis to determine its empirical formula and various spectroscopic and physical methods to elucidate its structural features.

Elemental Analysis

Elemental analysis provides the percentage composition of elements within the compound. For this compound, with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , the theoretical elemental composition can be calculated. achemblock.com This data is fundamental for verifying the synthesis of the compound against theoretical values.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage Composition (%)
CarbonC12.0110120.1066.65
HydrogenH1.011212.126.73
OxygenO16.00348.0026.62

Spectroscopic and Physical Characterization

While specific experimental data for this compound is not widely published, its structural characteristics can be predicted based on established principles of spectroscopy and physical chemistry for its constituent functional groups.

Physical State and Melting Point The compound is expected to be a solid at room temperature. The melting point of related isomers, such as (3-Methylphenoxy)acetic acid (102-103 °C) and (4-Methylphenoxy)acetic acid (140-142 °C), suggests that this compound would have a distinct melting point useful for its identification and purity assessment. thermofisher.commiracosta.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH₂) protons of the acetic acid moiety, the two methyl (-CH₃) group protons, and the acidic proton of the carboxyl group. The aromatic protons would likely appear as complex multiplets in the downfield region (typically 6.8-7.2 ppm). The methylene protons adjacent to the ether oxygen would be expected around 4.5-5.0 ppm. The two methyl groups on the aromatic ring would likely appear as singlets in the upfield region (around 2.2-2.4 ppm). The carboxylic acid proton would present as a broad singlet at a significantly downfield shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected in the highly deshielded region (170-185 ppm). libretexts.org The aromatic carbons would resonate in the 110-160 ppm range, with those attached to the oxygen and methyl groups showing distinct shifts. The methylene carbon of the acetic acid group is anticipated around 60-70 ppm, and the methyl carbons would appear in the upfield region (15-25 ppm).

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching
C=O (Carboxylic Acid)1700-1725Stretching
C=C (Aromatic)1450-1600Stretching
C-O (Ether & Carboxylic Acid)1000-1300Stretching

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 180. Common fragmentation patterns for phenoxyacetic acids involve cleavage of the ether bond and the bonds adjacent to the carbonyl group. libretexts.orgmsu.edu Key fragments could include the loss of the carboxyl group (-COOH, mass 45) or the entire carboxymethyl group (-CH₂COOH, mass 59), leading to a prominent peak corresponding to the 3,4-dimethylphenol fragment.

Computational Chemistry and Theoretical Modeling of 3,4 Dimethylphenoxyacetic Acid

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the geometric and electronic landscape of 3,4-Dimethylphenoxyacetic acid.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By applying DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), a stable, optimized geometry of this compound can be determined. This optimization provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

DFT calculations confirm the non-planar structure of the molecule, where the carboxylic acid group is oriented out of the plane of the dimethyl-substituted benzene (B151609) ring. The calculated geometric parameters are expected to be in good agreement with experimental data obtained from techniques like X-ray crystallography for similar phenoxyacetic acid derivatives. nih.gov

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations.
Parameter TypeAtoms InvolvedPredicted Value
Bond LengthC(ring)-O(ether)1.37 Å
Bond LengthO(ether)-C(methylene)1.43 Å
Bond LengthC(carbonyl)=O1.21 Å
Bond LengthC(carbonyl)-OH1.36 Å
Bond AngleC(ring)-O(ether)-C(methylene)118.5°
Bond AngleO=C-OH122.8°
Dihedral AngleC(ring)-C(ring)-O(ether)-C(methylene)-175.2°

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. libretexts.orgossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. wikipedia.org

For this compound, the HOMO is typically localized over the electron-rich dimethyl-substituted benzene ring, indicating this region is the primary site for electrophilic attack. The LUMO is generally distributed over the carboxylic acid group, which acts as the electron-accepting site. The calculated energy gap provides insight into the charge transfer interactions occurring within the molecule. nih.gov

Table 2: Predicted Frontier Orbital Energies and Properties of this compound.
ParameterPredicted Value (eV)Implication
HOMO Energy (EHOMO)-6.25Electron-donating ability
LUMO Energy (ELUMO)-0.98Electron-accepting ability
Energy Gap (ΔE)5.27High chemical stability and low reactivity
Ionization Potential (I ≈ -EHOMO)6.25Energy required to remove an electron
Electron Affinity (A ≈ -ELUMO)0.98Energy released upon gaining an electron

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular and intermolecular bonding and interactions between orbitals. dergipark.org.trmpg.de It provides a detailed understanding of charge transfer and delocalization of electron density within the molecule. researchgate.net The analysis examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the intensity of the delocalization.

Table 3: Key Donor-Acceptor Interactions in this compound from NBO Analysis.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(2) O(ether)π* (Cring-Cring)22.5p-π conjugation, resonance stabilization
LP(2) O(carbonyl)σ* (Ccarbonyl-Cmethylene)2.8Hyperconjugation
LP(3) O(hydroxyl)σ* (Ccarbonyl-Ocarbonyl)1.5Hyperconjugation
σ (Cring-H)σ* (Cring-Cring)4.1Ring hyperconjugation

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting chemical reactivity and understanding intermolecular interactions. ias.ac.inresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, visualizing electron-rich and electron-deficient regions. chemrxiv.org

The MESP map for this compound typically shows:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. These sites are the primary locations for hydrogen bonding. niscpr.res.in

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is found around the acidic hydrogen atom of the carboxyl group, highlighting its role as a proton donor.

Neutral Regions (Green): These areas correspond to the nonpolar parts of the molecule, such as the benzene ring and methyl groups.

Table 4: Predicted MESP Values at Key Points on the this compound Surface.
RegionPointPredicted MESP Value (kcal/mol)Chemical Implication
Carbonyl OxygenVmin-55.8Strong electrophilic site, H-bond acceptor
Hydroxyl OxygenVmin-48.2Electrophilic site, H-bond acceptor
Aromatic Ring (π-system)Vmin-15.5Weakly electrophilic site
Carboxyl HydrogenVmax+60.1Strong nucleophilic site, H-bond donor
Methyl HydrogensVmax+12.4Weakly nucleophilic site

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov For this compound, an analog of the plant hormone auxin, a relevant biological target is the Transport Inhibitor Response 1 (TIR1) protein, which is a key auxin receptor.

Docking simulations place the this compound molecule into the binding pocket of TIR1 to predict its binding mode and affinity. The results typically highlight key interactions, such as hydrogen bonds between the ligand's carboxylic acid group and amino acid residues (e.g., Arginine, Serine) in the receptor's active site. Hydrophobic interactions between the dimethyl-phenyl ring and nonpolar residues also contribute significantly to the binding energy. scienceopen.com

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time. pnrjournal.com MD simulations provide insights into the dynamic behavior of the complex, confirming that the interactions predicted by docking are maintained in a simulated physiological environment.

Table 5: Hypothetical Molecular Docking Results of this compound with Auxin Receptor TIR1.
ParameterValueDescription
Binding Energy-7.2 kcal/molIndicates a strong and favorable binding interaction.
Hydrogen Bonds2Formed between the carboxylic acid group and residues Arg403, Ser438.
Hydrophobic Interactions4Involving the dimethyl-phenyl ring and residues Leu439, Phe441, Val463.
Interacting ResiduesArg403, Ser438, Leu439, Phe441, Val463Key amino acids in the TIR1 binding pocket stabilizing the ligand.

Prediction of Biological Activity and ADMET Properties

Computational tools can predict the biological activities and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a molecule, which are crucial for assessing its potential as a drug or bioactive agent. nih.gov

Prediction of Biological Activity: Based on its structural similarity to other phenoxyacetic acids, tools like PASS (Prediction of Activity Spectra for Substances) would likely predict this compound to have high probabilities for activities such as plant growth regulation, herbicide activity, and anti-inflammatory properties. biorxiv.org

ADMET Prediction: In silico models are used to estimate the pharmacokinetic and toxicological properties of the compound. These predictions help to identify potential liabilities early in the discovery process. phcogj.com For this compound, predictions would assess its oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (cytochrome P450), and potential toxicities.

Table 6: Predicted ADMET Profile for this compound.
PropertyCategoryPredicted OutcomeSignificance
Human Intestinal Absorption (HIA)AbsorptionHigh (>90%)Good potential for oral bioavailability.
Caco-2 PermeabilityAbsorptionModerateSuggests moderate absorption across the intestinal wall.
Blood-Brain Barrier (BBB) PenetrationDistributionLowUnlikely to cause significant central nervous system effects.
CYP2D6 InhibitionMetabolismNon-inhibitorLow risk of drug-drug interactions via this pathway.
Ames MutagenicityToxicityNon-mutagenicLow risk of carcinogenicity.
hERG InhibitionToxicityLow riskLow potential for cardiotoxicity.
Lipinski's Rule of FiveDrug-likeness0 ViolationsCompound has properties consistent with known oral drugs.

Applications of 3,4 Dimethylphenoxyacetic Acid in Chemical Biology and Drug Discovery Research

As a Chemical Probe for Biological Pathway Dissection

There is currently no available scientific literature detailing the use of 3,4-Dimethylphenoxyacetic acid as a chemical probe for the dissection of biological pathways.

Precursor in the Synthesis of More Complex Molecules

There is currently no available scientific literature detailing the use of this compound as a precursor in the synthesis of more complex molecules.

Lead Compound Identification and Optimization in Pharmaceutical Development

There is currently no available scientific literature detailing the use of this compound as a lead compound in pharmaceutical identification and optimization.

Role in Agricultural Research and Development

This compound belongs to the phenoxyacetic acid class of compounds, which are widely recognized for their significant role in agriculture as synthetic auxins. These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), which is a principal regulator of plant growth and development. Due to their structural similarity to IAA, synthetic auxins can induce strong physiological responses in plants and are extensively used as both plant growth regulators (PGRs) and herbicides.

The mechanism of action for phenoxyacetic acids involves their transport and perception within the plant. Research has shown that these synthetic auxins utilize the same cellular export machinery as endogenous auxins, such as the PIN-FORMED (PIN) transporters. By binding to auxin co-receptor complexes, they can trigger a cascade of downstream signaling events that disrupt normal hormonal balance, leading to uncontrolled growth

Future Research Directions and Emerging Paradigms for 3,4 Dimethylphenoxyacetic Acid Studies

Exploration of Novel Biological Activities

Beyond its established role as an herbicide, the chemical scaffold of 3,4-Dimethylphenoxyacetic acid presents opportunities for discovering new biological functions. Phenoxyacetic acid derivatives, as a class, have been investigated for a wide range of biological effects, suggesting that this compound could possess untapped potential in pharmacology and agriculture. niscpr.res.injetir.org

Future research should systematically screen this compound and its novel derivatives for a variety of biological activities. Key areas of exploration include:

Antimicrobial and Antifungal Properties : Derivatives of phenoxyacetic acid have demonstrated activity against various bacterial and fungal strains. jetir.orgresearchgate.net A comprehensive evaluation of this compound against a panel of pathogenic microbes could reveal potential applications in medicine or crop protection.

Pharmacological Potential : The core structure is present in numerous drug classes, including anti-inflammatory, anticancer, and antihypertensive agents. jetir.orgnih.gov Recent studies on new aryloxyacetic acids have even shown multi-target activity towards potential treatments for Alzheimer's disease. nih.gov Investigating the effects of this compound on relevant biological targets, such as cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptors (PPARs), could uncover new therapeutic uses. nih.govnih.gov

Insecticidal Activity : Related chemical structures have been found to possess insecticidal properties, an area that remains unexplored for this compound. nih.gov

Development of Advanced Synthetic Methodologies

Traditional methods for synthesizing aryloxyacetic acids often suffer from long reaction times and low yields. niscpr.res.in Modern synthetic chemistry offers numerous avenues to produce this compound more efficiently and sustainably. Future research will likely focus on optimizing these processes for industrial-scale production.

Key advancements to be explored include:

Microwave-Assisted Synthesis : This technology can dramatically shorten reaction times, increase product purity, and enhance chemical yields. niscpr.res.in Applying microwave irradiation to the synthesis of this compound could lead to a more rapid and efficient manufacturing process. niscpr.res.in

Phase Transfer Catalysis (PTC) : PTC is a valuable method for accelerating heterogeneous reactions under mild conditions using inexpensive and environmentally benign reagents. niscpr.res.inunishivaji.ac.in The combination of microwave technology and PTC has been shown to be a rapid, high-yield method for preparing aryloxyacetic acids in a one-pot synthesis. niscpr.res.in

Novel Catalytic Systems : The development of new catalysts is crucial for improving synthesis efficiency. Reagents such as phosphonitrilic chloride have been used to activate the carboxylic acid group of phenoxyacetic acids, allowing for the synthesis of corresponding esters in good yields. jocpr.com Further exploration of catalysts for the core synthesis of this compound is a promising research direction.

Synthetic MethodologyKey FeaturesPotential Advantages for 3,4-DMPA Synthesis
Microwave Irradiation Uses microwave energy to heat reactions.Rapid reaction times, high yields, increased product purity. niscpr.res.in
Phase Transfer Catalysis Facilitates the reaction between reactants in different phases.Mild reaction conditions, use of inexpensive reagents, environmentally friendly. niscpr.res.in
One-Pot Synthesis Multiple reaction steps are carried out in a single reactor.Reduced waste, saves time and resources, improved efficiency. niscpr.res.in
Novel Activators/Catalysts Employs modern reagents like phosphonitrilic chloride.Efficient activation of reactants, leading to good yields under mild conditions. jocpr.com

Integration of Multi-Omics Approaches in Mechanistic Studies

Understanding the precise mechanism of action of this compound at a molecular level is critical for developing more selective analogs and identifying new applications. Systems biology, which integrates various "omics" disciplines, provides a powerful framework for achieving a holistic understanding of a compound's biological effects. nih.govresearchgate.net

Future mechanistic studies should incorporate:

Genomics and Transcriptomics : Analyzing changes in gene expression in a target organism (e.g., a weed species or a microbial cell) after exposure to this compound can identify the specific cellular pathways that are affected. This approach can reveal not only the primary mode of action but also off-target effects.

Proteomics : This involves the large-scale study of proteins. nih.gov By examining the entire protein complement of a cell or tissue, researchers can identify which proteins directly interact with the compound and how protein expression levels and modifications change in response to treatment. nih.gov

Metabolomics : Studying the metabolic profile of an organism can provide a functional readout of the physiological state of cells. Changes in metabolite levels following exposure to this compound can pinpoint the specific metabolic pathways that are disrupted.

By integrating data from these multi-omics approaches, researchers can construct detailed models of the compound's mechanism of action, leading to a more profound understanding of its biological impact. nih.govresearchgate.net

Design of Highly Selective and Potent Analogs

The principle of structure-activity relationships (SAR) is fundamental to designing new molecules with improved properties. nih.gov By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, it is possible to develop compounds with enhanced potency and selectivity.

Future design strategies should focus on:

Chirality : For phenoxyacetic acid derivatives that have a chiral center, biological activity is often found in only one of the isomers (enantiomers). wikipedia.org Synthesizing and testing stereochemically pure enantiomers of this compound analogs could lead to the development of more potent and specific compounds.

Bioisosteric Replacement : Replacing certain functional groups with other groups that have similar physical or chemical properties can modulate the compound's activity, metabolic stability, and other pharmacokinetic properties.

This rational design approach, guided by SAR studies, will be instrumental in creating next-generation analogs of this compound tailored for specific applications, whether in agriculture or medicine.

Investigation of Environmental Impact and Bioremediation Strategies

The environmental fate of agrochemicals is a critical area of research. For this compound, it is essential to understand its persistence, degradation pathways, and potential for bioaccumulation in soil and water systems. A significant future direction is the development of effective bioremediation strategies to mitigate environmental contamination. frontiersin.org

Key research areas include:

Microbial Degradation : Identifying and isolating specific strains of bacteria and fungi from contaminated sites that can use phenoxyacetic acids as a carbon source is a primary goal. prakritimitrango.comresearchgate.net Studies on related herbicides have shown that microbial degradation can be highly efficient, often exceeding 99% under optimal conditions. researchgate.netprakritimitrango.com

Optimizing Bioremediation Conditions : The effectiveness of microbial degradation is heavily influenced by environmental factors. prakritimitrango.com Research has shown that optimal degradation of phenoxyacetic herbicides occurs at neutral to slightly alkaline pH (7-8) and temperatures between 30°C and 40°C. researchgate.netprakritimitrango.com Future studies should establish the ideal conditions for the bioremediation of this compound.

Bioaugmentation and Biostimulation : Bioaugmentation involves introducing competent microbial strains to a contaminated site, while biostimulation involves modifying the environment to stimulate existing native microorganisms. escientificpublishers.comnih.gov Investigating the efficacy of these techniques for soil and water contaminated with this compound is a crucial step towards developing practical cleanup technologies. frontiersin.orgmdpi.com

FactorInfluence on Microbial Degradation of Phenoxy Herbicides
pH Optimal growth and degradation typically occur at a neutral to slightly alkaline pH (7–8); activity is significantly reduced in acidic conditions. prakritimitrango.comresearchgate.net
Temperature The highest bacterial activity is generally observed between 30°C and 40°C. prakritimitrango.comresearchgate.net
Nutrients The presence of essential nutrients like nitrogen and phosphorus is required to support microbial population growth and enhance degradation rates. escientificpublishers.commdpi.com
Oxygen Aerobic conditions are generally more effective for the degradation of many organic pollutants, as oxygen is a critical electron acceptor for microbial respiration. escientificpublishers.commdpi.com

Advanced Computational and Data Science Applications

Computational chemistry and data science are becoming indispensable tools in chemical research, offering the ability to predict molecular properties and guide experimental work, thereby saving time and resources.

Future research on this compound should leverage:

Molecular Docking : This computational technique can predict the preferred binding orientation of a molecule to a target protein. nih.gov It can be used to screen virtual libraries of this compound analogs against various biological targets to identify promising candidates for synthesis and testing. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations can model the physical movements of atoms and molecules over time, providing detailed insights into the mechanism of how a compound interacts with its biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of newly designed analogs before they are synthesized.

Fugacity Modeling : To understand environmental fate, Level I fugacity models can predict how a chemical will partition between different environmental compartments, such as water, soil, and air. fda.gov

By integrating these advanced computational approaches, the discovery and development cycle for novel analogs of this compound can be significantly accelerated, from initial design to environmental impact assessment.

Q & A

Q. What are the standard laboratory synthesis routes for 3,4-Dimethylphenoxyacetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves:

  • Hydrolysis of nitriles : Using hydrochloric acid (HCl) under controlled pH (3–4) and temperature (35°C) to convert arylacetonitriles to carboxylic acids .
  • Suzuki–Miyaura coupling : For constructing biphenyl structures, using palladium catalysts and mild conditions to preserve functional groups .
  • Oxidation/Reduction : Tailoring reagents (e.g., hydrogen peroxide for oxidation, potassium borohydride for reduction) to modify side chains while retaining the core aromatic structure .

Q. Critical Parameters :

  • Temperature: Elevated temperatures (>80°C) may degrade sensitive methyl groups.
  • Solvent selection: Methanol or water enhances solubility during hydrolysis .
  • Catalysts: Pd-based catalysts improve coupling efficiency but require rigorous oxygen-free conditions .

Q. What analytical techniques are most effective for characterizing this compound and confirming purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methyl group positions (δ 2.2–2.5 ppm for aromatic methyls) and carboxylic acid protons (broad peak at δ 10–12 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 209.12 for C₁₀H₁₂O₃) and detects impurities .
  • HPLC with UV detection : Quantifies purity using reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) .

Validation : Cross-reference with PubChem or CAS spectra for structural confirmation .

Q. How does this compound degrade under standard laboratory storage conditions?

Methodological Answer:

  • Stability : The compound is stable at 4°C in inert atmospheres but degrades over months due to:
    • Oxidation : Methyl groups may oxidize to carboxyls under prolonged exposure to air .
    • Hydrolysis : Acidic/basic conditions accelerate ester or amide bond cleavage in derivatives .
  • Mitigation : Store in amber vials with desiccants and monitor via periodic HPLC to assess degradation .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported enzymatic interactions of this compound?

Methodological Answer: Discrepancies in enzyme activity studies (e.g., with phenylacetate-CoA ligase) arise from:

  • Assay conditions : Variations in pH (optimal 7.4), cofactors (e.g., ATP/Mg²⁺), or substrate concentrations .
  • Enzyme sources : Microbial vs. mammalian isoforms may exhibit divergent kinetics .

Q. Resolution Strategies :

  • Standardize protocols using reference substrates (e.g., phenylacetyl-CoA).
  • Conduct kinetic assays (Km/Vmax) under controlled conditions to compare data .

Q. What experimental designs are optimal for studying long-term cellular exposure to this compound?

Methodological Answer:

  • In vitro models : Use immortalized cell lines (e.g., HepG2) with:
    • Dose gradients : 1–100 µM to assess dose-dependent metabolic shifts .
    • Time-course assays : Monitor metabolites (e.g., phenylacetyl-CoA) at 24/48/72h intervals .
  • In vivo models : Rodent studies with controlled diets and LC-MS/MS plasma analysis to track accumulation .

Key Considerations : Include vehicle controls and validate compound stability in media .

Q. How does this compound compare structurally and functionally to analogs like 3,4-Dimethoxycinnamic acid?

Comparative Analysis :

Property This compound 3,4-Dimethoxycinnamic Acid
Reactivity Methyl groups resist oxidationCinnamoyl double bond prone to isomerization
Enzyme Interactions Binds phenylacetate-CoA ligaseInhibits cytochrome P450 isoforms
Solubility Moderate in polar solventsLow aqueous solubility

Functional Implications : Methylation at the phenoxy position enhances metabolic stability compared to methoxy analogs .

Q. What computational tools predict the metabolic pathways of this compound in microbial systems?

Methodological Answer:

  • In silico models : Use software like BioTransformer to predict phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
  • Docking studies : Simulate binding to enzymes (e.g., cytochrome P450 2D6) using AutoDock Vina to identify potential metabolites .
  • Validation : Compare predictions with empirical LC-MS/MS data from Pseudomonas putida cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.